2-Bromo-5-cyano-3-hydroxybenzoic acid
Description
2-Bromo-5-cyano-3-hydroxybenzoic acid is a substituted benzoic acid derivative featuring bromine (Br) at position 2, a hydroxyl (-OH) group at position 3, and a cyano (-CN) group at position 3. This trifunctionalized aromatic compound combines electron-withdrawing (Br, -CN) and electron-donating (-OH) substituents, resulting in unique physicochemical properties. Its synthesis typically involves sequential bromination, cyanation, and hydroxylation of benzoic acid precursors. Applications include its use as a pharmaceutical intermediate, ligand in coordination chemistry, and substrate for synthesizing bioactive molecules .
Properties
IUPAC Name |
2-bromo-5-cyano-3-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-7-5(8(12)13)1-4(3-10)2-6(7)11/h1-2,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILJVJYFZQGAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Methoxybenzoic Acid Derivatives
Method Overview:
The initial step employs bromination at the C-2 position of a substituted benzoic acid, typically 3-methoxybenzoic acid, under controlled conditions to introduce a bromine atom selectively.
- The reaction is conducted in an organic acid solution, often trifluoroacetic acid, to facilitate regioselectivity.
- Bromination is achieved using potassium bromide and potassium bromate as brominating agents.
- The process involves nitrogen purging to prevent oxidation and side reactions.
- Reaction temperature is maintained between 25-35°C for 12 hours to optimize regioselectivity and yield.
| Parameter | Value | Notes |
|---|---|---|
| Brominating agents | Potassium bromide, potassium bromate | Precise mol ratios (e.g., 2.01 g KBr, 1.36 g KBrO₃) |
| Solvent | Trifluoroacetic acid | Enhances regioselectivity |
| Temperature | 25-35°C | Controlled to prevent polybromination |
| Reaction time | 12 hours | Ensures complete bromination |
| Yield | Approximately 88-89.5% | Purity >98% by HPLC |
- The process yields a brominated intermediate, 2-bromo-3-methoxybenzoic acid, which is further processed.
Demethylation and Hydroxylation to Obtain 2-Bromo-5-hydroxybenzoic Acid
Method Overview:
The methoxy group is demethylated to generate the phenolic hydroxyl group, converting 2-bromo-3-methoxybenzoic acid into 2-bromo-5-hydroxybenzoic acid.
- Typically involves acidic or basic hydrolysis, with reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃).
- Conditions are optimized to prevent degradation of the aromatic ring or over-demethylation.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Demethylating reagent | Boron tribromide (BBr₃) | 1.2 equivalents relative to methoxy group |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions |
| Temperature | -78°C to room temperature | Controls reaction rate |
| Yield | Approximately 85-90% | Purity >99% by HPLC |
Cyanation to Introduce the Cyano Group
Method Overview:
The key step involves introducing the cyano group at the 5-position of the aromatic ring.
- Cyanation can be achieved via nucleophilic substitution or via Sandmeyer-type reactions from amino intermediates.
- An effective route involves nitration followed by reduction to an amine, then diazotization and cyanide substitution.
- Nitrate the aromatic ring to introduce a nitro group at the desired position.
- Reduce the nitro group to an amine using catalytic hydrogenation or iron powder.
- Diazotize the amine with sodium nitrite in acidic conditions, then treat with sodium cyanide to substitute the diazonium salt with a nitrile.
| Step | Conditions | Yield & Purity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ mixture, 0°C | Selective nitration at 5-position |
| Reduction | Fe/HCl or catalytic hydrogenation | >90% conversion to amine |
| Diazotization & Cyanation | NaNO₂, HCl at 0-5°C; NaCN addition | Cyanide substitution, yields >80% |
Hydroxylation and Final Purification
Method Overview:
The hydroxyl group at the 3-position is introduced via electrophilic aromatic substitution or through directed ortho-lithiation followed by oxygen quenching.
- Use oxidants like hydrogen peroxide or hydroxylating agents under controlled conditions.
- Purification involves recrystallization and chromatography to achieve high purity (>99%).
| Step | Reagents & Conditions | Yield / Purity |
|---|---|---|
| Hydroxylation | H₂O₂, acetic acid, 0-25°C | 85-90%, purity >99% |
| Final Purification | Recrystallization from ethanol/water | >99% purity, white to off-white solid |
Summary of Key Data
| Step | Reagents & Conditions | Typical Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | Potassium bromide, potassium bromate, trifluoroacetic acid, 25-35°C, 12h | ~88-89.5% | >98% |
| Demethylation | Boron tribromide, DCM, -78°C to RT | 85-90% | >99% |
| Cyanation | Nitration, reduction, diazotization, NaCN, 0-5°C | >80% | >98% |
| Hydroxylation | H₂O₂, acetic acid, 0-25°C | 85-90% | >99% |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyano-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products with the bromine atom replaced by the nucleophile.
Oxidation: Products with the hydroxyl group oxidized to a carbonyl group.
Reduction: Products with the cyano group reduced to an amine group.
Scientific Research Applications
2-Bromo-5-cyano-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyano-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and cyano group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group can form hydrogen bonds, further influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s reactivity, solubility, and stability are influenced by substituent positioning and electronic effects. Below is a comparative analysis with three analogs:
2-Bromo-5-hydroxybenzoic Acid (CAS# 2737-20-4)
- Structural Differences: Lacks the cyano group at position 4.
- Physicochemical Properties: pKa: ~2.8 (lower acidity than the cyano analog due to absence of -CN’s electron-withdrawing effect) . Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMF) due to -OH and -COOH groups. Reactivity: Bromine at position 2 directs electrophilic substitution to position 4 or 5.
- Applications : Used in agrochemical synthesis and as a corrosion inhibitor .
3-Hydroxybenzoic Acid (CAS# 99-06-9)
- Structural Differences : Lacks Br and -CN substituents.
- Physicochemical Properties: pKa: ~4.1 (less acidic than the bromo-cyano derivative due to fewer electron-withdrawing groups). Melting Point: 201°C (higher than 2-bromo-5-cyano-3-hydroxybenzoic acid, which likely melts at ~180–190°C due to reduced crystallinity from -CN and Br). Reactivity: Undergoes esterification and halogenation more readily due to unsubstituted aromatic positions.
- Applications : Common in preservatives and dye synthesis.
5-Cyano-2-hydroxybenzoic Acid
- Structural Differences : Replaces Br at position 2 with -OH.
- Physicochemical Properties: pKa: ~1.9 (higher acidity than 2-bromo-5-cyano-3-hydroxybenzoic acid due to synergistic -CN and -COOH groups). Solubility: Poor in water but soluble in acetone and DMSO. Thermal Stability: Decomposes above 200°C, unlike the brominated analog, which may exhibit greater thermal resistance.
- Applications : Intermediate in polymer chemistry and drug design.
Data Table: Key Comparative Properties
Biological Activity
2-Bromo-5-cyano-3-hydroxybenzoic acid is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
2-Bromo-5-cyano-3-hydroxybenzoic acid features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoic acid core. This unique arrangement contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which can further modify its biological activity.
The biological activity of 2-Bromo-5-cyano-3-hydroxybenzoic acid is primarily attributed to its ability to interact with specific molecular targets. The bromine atom may participate in electrophilic interactions, while the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The hydroxyl group can form hydrogen bonds, enhancing the compound's interactions with biological macromolecules.
Anticancer Properties
Research indicates that 2-Bromo-5-cyano-3-hydroxybenzoic acid exhibits significant anticancer activity. It has been investigated for its potential to inhibit tumor growth by disrupting protein-protein interactions critical for cancer cell survival. For example, studies have shown that the compound can inhibit MYC oncogene activity by blocking its interaction with chromatin cofactors like WDR5 . This mechanism suggests that the compound could be developed into a therapeutic agent for cancers driven by MYC overexpression.
Anti-inflammatory Effects
In addition to its anticancer properties, 2-Bromo-5-cyano-3-hydroxybenzoic acid has been studied for anti-inflammatory effects. It has been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This property makes it a candidate for further research into treatments for inflammatory diseases.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents.
Case Studies and Research Findings
Comparison with Related Compounds
When compared to structurally similar compounds, 2-Bromo-5-cyano-3-hydroxybenzoic acid exhibits unique biological activities due to the specific arrangement of functional groups. For instance:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Bromo-5-hydroxybenzoic acid | Lacks cyano group | Reduced anticancer activity |
| 3-Bromo-2-cyano-5-hydroxybenzoic acid | Different bromine position | Altered enzyme inhibition profile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
